5-Benzyl-5-azaspiro[2.4]heptan-7-ol

Chiral Synthesis Quinolone Antibiotics Enantiomeric Purity

5-Benzyl-5-azaspiro[2.4]heptan-7-ol is a critical spirocyclic intermediate featuring a rigid 5-azaspiro[2.4]heptane core with a benzyl-protected amine and a hydroxyl group. Available as a racemic mixture (CAS 152719-37-4) or the (S)-enantiomer (CAS 2676240-30-3), it is indispensable for introducing the C-7 spirocyclic amine moiety in quinolone antibiotics like sitafloxacin. The N-benzyl group enables orthogonal protection strategies during complex multi-step syntheses, a key differentiator from the unprotected analog. Choose the (S)-enantiomer for direct installation of the biologically active stereochemistry required in generic drug development. Procure with confidence for your advanced pharmaceutical research.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B8609577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5-azaspiro[2.4]heptan-7-ol
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2O)CC3=CC=CC=C3
InChIInChI=1S/C13H17NO/c15-12-9-14(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
InChIKeyAFJLHUVJNCKMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-5-azaspiro[2.4]heptan-7-ol: Core Structural Data and Procurement Identifiers


5-Benzyl-5-azaspiro[2.4]heptan-7-ol is a spirocyclic secondary alcohol and amine building block with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is available from chemical suppliers as a racemic mixture (CAS 152719-37-4) or as the single (S)-enantiomer (CAS 2676240-30-3) . The compound features a rigid 5-azaspiro[2.4]heptane core with a benzyl-protected amine and a hydroxyl group, making it a versatile intermediate for the synthesis of complex molecules, most notably quinolone antibacterial agents [1].

Why 5-Benzyl-5-azaspiro[2.4]heptan-7-ol Cannot Be Directly Substituted with Common Analogs


The unique synthetic value of 5-Benzyl-5-azaspiro[2.4]heptan-7-ol stems from the combination of a rigid spirocyclic core and the specific placement of its orthogonal functional groups, which cannot be replicated by simpler, non-spirocyclic or monocyclic amine alcohols [1]. Its closest in-class analog, the deprotected 5-azaspiro[2.4]heptan-7-ol (CAS 944258-72-4), lacks the crucial N-benzyl protecting group. This benzyl group is essential for controlling reactivity during complex synthetic sequences, and its removal requires an additional deprotection step, making the protected form a distinct and non-interchangeable intermediate for specific routes [2][3]. Furthermore, the availability of both racemic and enantiopure forms allows for precise stereochemical control, a critical requirement in the synthesis of chiral drug substances like sitafloxacin where the desired biological activity is associated with a specific stereoisomer [4].

Quantitative Differentiation Data for 5-Benzyl-5-azaspiro[2.4]heptan-7-ol Sourcing Decisions


Chiral Purity: Comparative Options for (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-ol Procurement

The primary source of differentiation for procurement is the availability of the compound in both racemic and enantiomerically pure (S)-form. The (S)-enantiomer (CAS 2676240-30-3) is sold with a specified chemical purity of 98% . This directly contrasts with the racemic mixture (CAS 152719-37-4), which is typically offered at 95% or 97% purity [1]. This quantitative difference in both stereochemical composition and overall purity allows for a more direct and efficient route to enantiopure target molecules, avoiding the need for subsequent chiral resolution steps.

Chiral Synthesis Quinolone Antibiotics Enantiomeric Purity

Synthetic Utility: N-Benzyl Protection Enables a Divergent Pathway to Key Intermediates

5-Benzyl-5-azaspiro[2.4]heptan-7-ol serves as a protected form of the core 5-azaspiro[2.4]heptan-7-ol scaffold (CAS 944258-72-4). The presence of the N-benzyl group is essential in specific synthetic pathways. For example, in the synthesis of sitafloxacin, the benzyl-protected intermediate (7S)-tert-butoxycarbonylamino-5-N-benzylazaspiro[2.4]heptane is used as a precursor. The benzyl group is only removed in the final step via catalytic hydrogenation using Pd/C and ammonium formate, yielding the desired deprotected intermediate in a high-purity form suitable for subsequent steps [1]. Using the deprotected analog directly in this sequence would be synthetically incompatible or lead to undesired side reactions.

Protecting Group Strategy Synthetic Intermediate Drug Synthesis

Demonstrated Efficacy as a Precursor: Enantioselective Microbial Reduction

A research study established a method for synthesizing a key intermediate for the antibacterial DU-6859a via the enantioselective microbial reduction of 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane to the corresponding chiral alcohol, which is a derivative of 5-Benzyl-5-azaspiro[2.4]heptan-7-ol [1]. This validates the compound's core scaffold as a substrate for biocatalytic transformations. While the study does not provide direct yield data for a comparative substrate, the successful execution of this asymmetric reduction highlights the utility of the benzyl-protected spirocyclic framework in achieving stereoselective outcomes, a property that may not be as readily accessible with simpler or unprotected analogs.

Biocatalysis Asymmetric Synthesis Chiral Alcohol

Scalability: Reported Synthesis from Bench to Gram Scale

A reported synthetic procedure for 5-Benzyl-5-azaspiro[2.4]heptan-7-ol details a reduction starting from the corresponding ketone using NaBH4 at room temperature, yielding 85 mg of the product after purification . While a small scale, the procedure is straightforward and uses standard, scalable reagents (NaBH4, MeOH, Pd/C, H2). The mention of industrial production monitoring and optimization suggests that this route is amenable to larger-scale synthesis . This contrasts with more complex or lower-yielding syntheses for other spirocyclic building blocks, providing a degree of confidence in the compound's accessibility for larger research programs or pilot-scale production.

Process Chemistry Scale-up Synthetic Route

Validated Application Scenarios for Procuring 5-Benzyl-5-azaspiro[2.4]heptan-7-ol


Synthesis of Chiral Quinolone Antibacterial Agents

This compound is a critical intermediate for the synthesis of advanced quinolone antibiotics such as sitafloxacin and DU-6859a. Its utility lies in its ability to introduce the spirocyclic amine moiety found in the C-7 position of these drugs. Specifically, the (S)-enantiomer (CAS 2676240-30-3) is directly relevant for creating the correct stereochemistry required for biological activity, as confirmed by its use in patent literature for sitafloxacin synthesis [3]. Procurement of this specific enantiomer is essential for research programs aimed at developing generic versions or novel analogs of these potent antibacterials.

Asymmetric Synthesis Research and Biocatalysis Studies

The 5-azaspiro[2.4]heptane core has been successfully used as a substrate in enantioselective microbial reduction to produce a chiral alcohol intermediate [3]. For research groups focused on developing new biocatalytic methods or studying asymmetric transformations, this compound or its ketone precursor serves as a well-defined, rigid, and functionally dense probe substrate. Its procurement allows for the investigation of enzyme selectivity and reaction optimization on a structurally complex, pharmaceutically relevant scaffold.

Development of Protecting-Group Dependent Synthetic Routes

The N-benzyl group on this compound is a strategic element in multi-step synthesis. Its presence allows for orthogonal protection strategies where the amine must be masked while transformations are performed on the hydroxyl group or elsewhere on the molecule. This is a key differentiator from the unprotected analog (5-azaspiro[2.4]heptan-7-ol) [3]. Researchers designing complex synthetic sequences that require a protected secondary amine within a constrained spirocyclic framework would prioritize the procurement of 5-Benzyl-5-azaspiro[2.4]heptan-7-ol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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